Nihydrazone
Overview
Description
Nihydrazone, also known as 5-nitro-2-furaldehyde acetylhydrazone, is a compound with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol . It is primarily known for its antibacterial and antiprotozoal properties, making it a valuable feed additive for poultry . This compound has shown effectiveness against coccidiosis caused by Eimeria tenella and Eimeria necatrix, improving weight gains, feed conversions, and livability in chickens .
Preparation Methods
Nihydrazone can be synthesized through various methods. One common synthetic route involves the reaction of 5-nitrofurfural with acethydrazide . The reaction typically occurs under heating conditions for a short duration (approximately 0.25 hours) . Other methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The choice of method depends on the desired yield and purity of the final product.
Chemical Reactions Analysis
Nihydrazone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aldehydes, ketones, and various organic solvents . For example, the reaction of this compound with aldehydes or ketones in organic solvents can lead to the formation of hydrazone derivatives . These reactions are often monitored using techniques such as X-ray diffraction and IR-ATR methods .
Scientific Research Applications
Nihydrazone has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of hydrazone derivatives, which have various biological activities . In biology and medicine, this compound is studied for its antimicrobial properties, particularly against bacteria, yeasts, molds, and algae . It has also been investigated for its anticoccidial activity in poultry . Additionally, this compound and its derivatives are explored for their potential use in cancer research due to their cytotoxic activities .
Mechanism of Action
The mechanism of action of nihydrazone involves its interaction with cellular components, leading to the inhibition of bioenergetic processes such as glycolysis . This inhibition disrupts the energy production in cells, ultimately leading to cell death. This compound’s antibacterial and antiprotozoal activities are attributed to its ability to interfere with the metabolic pathways of microorganisms . The compound’s molecular targets include enzymes involved in energy metabolism and nucleic acid synthesis .
Comparison with Similar Compounds
Nihydrazone belongs to the class of nitrofuran compounds, which are known for their broad-spectrum antimicrobial activities . Similar compounds include nitrofurantoin, furazolidone, and furaltadone . Compared to these compounds, this compound is unique in its specific activity against coccidiosis in poultry . While other nitrofuran derivatives are used in clinical and veterinary medicine, this compound’s primary application is in the prevention and treatment of coccidiosis .
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-5(11)9-8-4-6-2-3-7(14-6)10(12)13/h2-4H,1H3,(H,9,11)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHHZJOAUZSJU-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046398 | |
Record name | Nihydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-28-7 | |
Record name | Nihydrazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nihydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nihydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nihydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIHYDRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BS3E41XVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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